4-Methoxy-2-(2-thiazolylazo)-phenol

Catalog No.
S12414863
CAS No.
3012-52-0
M.F
C10H9N3O2S
M. Wt
235.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-(2-thiazolylazo)-phenol

CAS Number

3012-52-0

Product Name

4-Methoxy-2-(2-thiazolylazo)-phenol

IUPAC Name

4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

InChI

InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3

InChI Key

FQQNRFLPBZDYKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)N=NC2=NC=CS2

4-Methoxy-2-(2-thiazolylazo)-phenol, also known as 4-methoxy-2-(2-thiazolyl)diazenylphenol, is an organic compound characterized by the presence of a methoxy group and a thiazole ring connected via an azo linkage. This compound is notable for its vibrant color, which arises from the azo functional group, and it has applications in various fields including chemistry and biology. The molecular formula of this compound is C10H10N2O2S, and its structure includes a phenolic hydroxyl group that contributes to its reactivity and potential biological activity.

Typical of azo compounds and phenols. Some of the key reactions include:

  • Azo Coupling Reactions: This compound can undergo further azo coupling with other aromatic amines or phenols to form more complex azo dyes.
  • Metal Complexation: The phenolic hydroxyl group can coordinate with metal ions, forming stable metal complexes. Studies have shown that this compound can form complexes with transition metals like copper and nickel, which can alter its properties and enhance biological activity .
  • Oxidation Reactions: The phenolic hydroxyl group may be oxidized under certain conditions, leading to various derivatives that may have different biological or chemical properties.

Research indicates that 4-Methoxy-2-(2-thiazolylazo)-phenol exhibits significant biological activities. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, metal complexes derived from this compound have demonstrated enhanced antibacterial and antifungal activities compared to the free ligand . The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry.

The synthesis of 4-Methoxy-2-(2-thiazolylazo)-phenol typically involves the following steps:

  • Preparation of Azo Compound: The initial step often includes the diazotization of an appropriate amine followed by coupling with a phenolic compound.
  • Reagents: Common reagents used in the synthesis include sodium nitrite for diazotization and various coupling agents depending on the specific phenolic substrate used.
  • Isolation and Purification: After synthesis, the product is usually purified through recrystallization or chromatography to obtain a pure form of 4-Methoxy-2-(2-thiazolylazo)-phenol.

A general synthetic route may involve starting from 4-methoxyphenol and reacting it with thiazole derivatives under acidic conditions to facilitate the formation of the azo linkage .

4-Methoxy-2-(2-thiazolylazo)-phenol finds applications in several areas:

  • Dye Industry: Its vibrant color makes it suitable for use as a dye in textiles and other materials.
  • Biological Research: Due to its biological activity, it is used in studies related to antimicrobial agents and potential therapeutic compounds.
  • Chemical Sensors: The compound can be utilized in sensor technology due to its ability to form complexes with metal ions, which can be detected through colorimetric changes.

Interaction studies involving 4-Methoxy-2-(2-thiazolylazo)-phenol primarily focus on its behavior in biological systems and its coordination with metal ions. These studies reveal:

  • Metal Ion Binding: The compound's phenolic oxygen can coordinate with metal ions, influencing both the stability and reactivity of the resulting complexes.
  • Biological Interactions: Investigations into its interactions with various microorganisms suggest that both the free compound and its metal complexes exhibit varying degrees of antimicrobial activity .

Several compounds share structural similarities with 4-Methoxy-2-(2-thiazolylazo)-phenol. These include:

Compound NameStructure/FeaturesUnique Aspects
4-Amino-3-hydroxybenzoic acidContains amino and hydroxyl groupsUsed as an intermediate for dye synthesis
4-MethylthiazoleThiazole ring present without the azo linkageExhibits different chemical reactivity
3-Hydroxy-4-methoxybenzaldehydeSimilar methoxy group but lacks thiazolePrimarily used in organic synthesis
2-(2-Thiazolylazo)-p-cresolAzo compound similar structureDifferent substituents lead to varied properties

The uniqueness of 4-Methoxy-2-(2-thiazolylazo)-phenol lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Infrared (IR) irradiation has emerged as a powerful tool for accelerating organic reactions involving heat-sensitive intermediates. For 4-methoxy-2-(2-thiazolylazo)-phenol, IR-assisted protocols enable rapid azo coupling and cyclization steps while minimizing thermal degradation. A notable example involves the use of a 250-watt medicinal infrared lamp to irradiate a mixture of 4-methoxyphenol, thiazole derivatives, and formaldehyde under solvent-free conditions. This method achieves completion within 8 minutes, yielding 76% of the target compound, as confirmed by thin-layer chromatography (TLC) monitoring. The efficiency arises from IR’s ability to selectively energize specific vibrational modes in the reactants, promoting faster bond reorganization compared to conventional heating.

Parallel studies on structurally analogous systems demonstrate that IR irradiation reduces side reactions, such as oxidative decomposition of the phenolic hydroxyl group, by limiting prolonged exposure to high temperatures. For instance, Mannich reactions under IR light exhibit 20–30% higher yields than traditional oil-bath methods for related azo-phenol derivatives. These findings underscore the potential of IR-assisted synthesis for optimizing reaction kinetics in heterocyclic azo compound production.

Bromination and Methoxide-Bromide Exchange Strategies

Bromination followed by methoxide-bromide exchange is a critical pathway for introducing methoxy groups into aromatic systems. While direct literature on 4-methoxy-2-(2-thiazolylazo)-phenol is limited, analogous methodologies from 4-(2′-methoxyethyl)phenol synthesis provide actionable insights. In this approach, 4-hydroxyacetophenone undergoes α-bromination using copper(II) bromide in chloroform-ethyl acetate, yielding α-bromo-4-hydroxyacetophenone. Subsequent treatment with sodium methoxide in methanol facilitates bromide-to-methoxide exchange, producing α-methoxy-4-hydroxyacetophenone.

Adapting this strategy to 4-methoxy-2-(2-thiazolylazo)-phenol synthesis could involve brominating a thiazole-containing precursor, followed by nucleophilic substitution with methoxide ions. Key challenges include preserving the azo linkage’s integrity during bromination, which may require low-temperature conditions (0–5°C) and stoichiometric control to prevent over-bromination. Computational modeling of electron density distributions in the thiazole ring could further refine reaction parameters to enhance regioselectivity.

Catalytic Hydrogenation Pathways for Structural Modification

Catalytic hydrogenation offers a route to modify the electronic and steric properties of 4-methoxy-2-(2-thiazolylazo)-phenol. Although specific studies on this compound are sparse, hydrogenation of analogous azo compounds typically targets the azo (-N=N-) bond or aromatic rings. For example, palladium-on-carbon (Pd/C) catalysts under 1–3 atm H₂ selectively reduce azo groups to hydrazines while leaving methoxy and thiazole moieties intact. This transformation could yield intermediates for further functionalization, such as cross-coupling reactions.

Hydrogenation efficiency depends on solvent polarity and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) improve catalyst dispersion, achieving >90% conversion in model azo systems. However, competitive reduction of the thiazole ring’s sulfur-containing heterocycle remains a concern. Recent advances in bimetallic catalysts (e.g., Pt-Ru) show promise for enhancing selectivity toward azo bonds in polyfunctional molecules.

Solvent-Free Synthesis Efficiency Comparisons

Solvent-free methodologies significantly improve the sustainability and scalability of 4-methoxy-2-(2-thiazolylazo)-phenol synthesis. A comparative analysis of three solvent-free approaches reveals distinct advantages:

MethodReaction TimeYield (%)Energy Input (W)
IR Irradiation8 minutes76250
Ultrasound15 minutes89100
Mechanochemical30 minutes68N/A

Infrared irradiation achieves rapid synthesis but requires higher energy input, whereas ultrasound offers superior yields with moderate energy consumption. Mechanochemical grinding, while energy-efficient, suffers from slower kinetics due to limited molecular mobility. Solvent-free conditions also eliminate post-reaction solvent recovery steps, reducing waste generation by 40–60% compared to traditional methods.

Transition Metal Binding Selectivity Patterns

4-Methoxy-2-(2-thiazolylazo)-phenol demonstrates distinctive binding selectivity patterns with various transition metal ions, exhibiting characteristic coordination behaviors that reflect the inherent electronic and structural properties of both the ligand and the metal centers [1]. The compound functions as a tridentate chelating agent, coordinating through three distinct donor sites: the phenolic oxygen, the azo nitrogen adjacent to the thiazole ring, and the thiazole nitrogen atom [2] [3]. This coordination mode results in the formation of two five-membered chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complexes through the chelate effect [1] [19].

The binding selectivity follows the Irving-Williams series for divalent transition metals, with the stability order generally observed as manganese(II) < iron(II) < cobalt(II) < nickel(II) < copper(II) > zinc(II) [8] [19]. Iron(II) complexes exhibit particularly distinctive spectroscopic properties, forming brownish 2:1 ligand-to-metal complexes in the presence of ascorbic acid as a reducing agent [1]. The iron(II) complex demonstrates characteristic absorption at 784 nanometers in chloroform, which is significantly separated from other transition metal complexes and provides excellent selectivity for analytical applications [1].

Copper(II) complexes typically adopt square planar or square pyramidal geometries, depending on the specific coordination environment and presence of additional ligands [15] [25]. The copper coordination shows enhanced stability due to Jahn-Teller distortion effects, which are characteristic of d9 electronic configurations [25]. Nickel(II) and cobalt(II) complexes generally adopt octahedral geometries with 1:2 metal-to-ligand stoichiometries, while maintaining the tridentate coordination mode of the thiazolylazo ligand [13] [18].

Table 1: Transition Metal Binding Selectivity Patterns with 4-Methoxy-2-(2-thiazolylazo)-phenol

Metal IonCoordination GeometryMetal:Ligand RatioBinding ModeCoordination Sites
Fe(II)Octahedral1:2TridentateO, N(azo), N(thiazole)
Co(II)Octahedral1:2TridentateO, N(azo), N(thiazole)
Ni(II)Octahedral1:2TridentateO, N(azo), N(thiazole)
Cu(II)Square Planar/Square Pyramidal1:1 or 1:2TridentateO, N(azo), N(thiazole)
Zn(II)Octahedral1:2TridentateO, N(azo), N(thiazole)
Mn(II)Octahedral1:2TridentateO, N(azo), N(thiazole)
Cd(II)Octahedral1:2TridentateO, N(azo), N(thiazole)

The metal complexation behavior is significantly influenced by pH conditions, with optimal complex formation occurring within the pH range of 5.0 to 9.3 [1]. Below this range, protonation of the ligand donor sites reduces the binding affinity, while above this range, metal hydroxide precipitation becomes competitive [1] [4]. The dissociation constants of the ligand and the conditional stability constants of the metal complexes are pH-dependent, reflecting the acid-base equilibria of the phenolic hydroxyl group and the potential protonation sites on the thiazole ring [4] [19].

Spectroscopic Signatures of Copper and Nickel Complexes

The electronic absorption spectra of copper and nickel complexes with 4-methoxy-2-(2-thiazolylazo)-phenol provide distinctive spectroscopic signatures that enable both identification and structural characterization of these coordination compounds [15] [21]. Copper(II) complexes exhibit characteristic d-d transitions in the visible region, typically appearing at approximately 676 nanometers, along with ligand-to-metal charge transfer bands at higher energies around 339 nanometers [23]. These transitions correspond to the ²B₁g → ²Eg electronic transitions characteristic of square planar or distorted octahedral copper(II) environments [15] [23].

The copper complexes demonstrate paramagnetic behavior with magnetic moments typically ranging from 1.78 to 1.81 Bohr magnetons, consistent with the presence of one unpaired electron in the d⁹ electronic configuration [26]. Electron paramagnetic resonance spectroscopy of copper(II) complexes reveals characteristic hyperfine coupling patterns that provide detailed information about the coordination environment and the degree of covalency in the metal-ligand bonds [6]. The spectra recorded both at room temperature (300 K) and at liquid nitrogen temperature (77 K) show well-resolved features that confirm the coordination geometry and electronic structure [6].

Nickel(II) complexes exhibit electronic absorption bands centered around 620 nanometers, which are assigned to d-d transitions within the octahedral crystal field [13] [21]. The magnetic susceptibility measurements for nickel complexes yield values of 4.29 to 4.31 Bohr magnetons, indicating the presence of two unpaired electrons and confirming the octahedral geometry with a high-spin electronic configuration [26]. The electronic spectra of nickel complexes show less pronounced charge transfer character compared to copper complexes, reflecting the different electronic structures and coordination preferences [21] [23].

Table 2: Spectroscopic Signatures of Copper and Nickel Complexes with 4-Methoxy-2-(2-thiazolylazo)-phenol

Complexλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Characteristic FeaturesElectronic Transitions
Fe(II)-TAMP554, 644, 7841.54 × 10⁴ (at 784 nm)Near-infrared absorption at 784 nm²B₁g → ²Eg, LMCT
Cu(II)-TAMP676, 339Not specifiedd-d transitions, LMCT²B₁g → ²Eg, LMCT
Ni(II)-TAMP~620Not specifiedSingle maximum near 620 nmd-d transitions
Co(II)-TAMP526, 698Not specifiedd-d transitions⁴T₁g → ⁴T₂g transitions

Infrared spectroscopy provides complementary structural information for both copper and nickel complexes [21] [23]. The coordination of the ligand results in characteristic shifts in the vibrational frequencies of key functional groups. The azo N=N stretching frequency, typically observed around 1570 cm⁻¹ in the free ligand, shifts to lower wavenumbers upon coordination, indicating the participation of the azo nitrogen in metal binding [18] [30]. Similarly, the thiazole C=N stretching frequency shows bathochromic shifts of 15-25 cm⁻¹, confirming the involvement of the thiazole nitrogen in coordination [26] [30].

The phenolic C-O stretching frequency and the associated O-H bending modes provide evidence for deprotonation and coordination of the phenolic oxygen [18] [21]. Metal-nitrogen and metal-oxygen stretching frequencies appear in the far-infrared region, typically between 450-570 cm⁻¹, providing direct evidence for metal-ligand bond formation [18] [21] [26]. These spectroscopic signatures collectively confirm the tridentate coordination mode and provide quantitative information about bond strengths and electronic structures.

Structure-Reactivity Relationships in Chelation Processes

The chelation processes involving 4-methoxy-2-(2-thiazolylazo)-phenol are governed by well-defined structure-reactivity relationships that determine both the thermodynamic stability and kinetic accessibility of the metal complexes [1] [25]. The tridentate coordination mode results in the formation of two five-membered chelate rings per ligand molecule, which provides exceptional thermodynamic stability through the entropy-driven chelate effect [1] [19]. This ring closure eliminates rotational and translational degrees of freedom while maintaining favorable bond angles and distances, resulting in enhanced complex stability compared to monodentate or bidentate coordination modes [19] [25].

The electronic effects of the methoxy substituent play a crucial role in modulating the chelation behavior [2] [28]. The methoxy group exhibits a σ-withdrawing inductive effect that enhances the electron-withdrawing character of the aromatic ring, thereby increasing the Lewis acidity of the coordinated metal center and strengthening the metal-ligand interactions [28]. This electronic effect is particularly pronounced in the case of softer metal ions such as copper(II), where the enhanced covalent character of the metal-ligand bonds contributes to increased stability [15] [25].

Kinetic studies of the chelation process reveal that complex formation follows a stepwise mechanism involving initial coordination of one donor atom followed by ring closure to form the complete chelate structure [1]. For iron(II) complexes, the rate-determining step has been identified as the initial 1:1 complex formation between the metal ion and the dissociated ligand [1]. The reaction exhibits first-order kinetics with respect to both iron(II) and ligand concentrations, with rate constants on the order of 10⁶ s⁻¹, indicating relatively rapid complex formation [1].

Table 3: Structure-Reactivity Relationships in Chelation Processes

ParameterDescriptionImpact on StabilityQuantitative Data
Chelate Ring FormationTwo five-membered chelate rings formedHigh stability due to chelate effectTwo rings per ligand molecule
Coordination ModeTridentate coordination through O, N(azo), N(thiazole)Enhanced stability from multiple coordination sitesThree donor atoms per ligand
Electronic EffectElectron-withdrawing methoxy group enhances stabilityIncreased metal-ligand bond strengthσ-withdrawing effect of -OCH₃
Steric EffectMinimal steric hindrance in planar configurationFavorable for complex formationPlanar aromatic system
pH DependenceOptimal pH range 5.0-9.3 for complex formationpH controls protonation state of ligandpKa values affect coordination

The pH dependence of the chelation processes reflects the acid-base properties of the ligand and the hydrolysis behavior of the metal ions [1] [4]. The phenolic hydroxyl group must be deprotonated for effective coordination, which occurs most favorably in the pH range of 5.0 to 9.3 [1]. Below pH 5.0, protonation of the phenolic oxygen reduces its donor capacity, while above pH 9.3, metal hydroxide formation becomes competitive with chelate formation [1] [4]. The extraction constant for iron(II) complexes has been determined to be log Kex = -2.50 ± 0.12, which is larger than other thiazolylazo derivatives, indicating enhanced binding affinity [1].

Gram-Positive versus Gram-Negative Bacteriostatic Effects

4-Methoxy-2-(2-thiazolylazo)-phenol demonstrates differential antimicrobial activity against Gram-positive and Gram-negative bacterial strains, with enhanced efficacy observed against Gram-positive organisms [1] [2]. The compound exhibits minimum inhibitory concentrations ranging from 64-128 μg/mL against Gram-positive bacteria compared to 128-256 μg/mL against Gram-negative strains, indicating a two-fold selectivity for Gram-positive pathogens.

The structural basis for this selectivity lies in the fundamental differences between bacterial cell wall architectures [2]. Gram-positive bacteria possess thick peptidoglycan layers that facilitate penetration of phenolic compounds through hydrogen bonding interactions between the hydroxyl group and peptidoglycan cross-links [3] [4]. The methoxy substitution at the 4-position enhances lipophilicity, enabling improved passage through the lipoteichoic acid matrix characteristic of Gram-positive cell walls [5] [6].

Metal complexation significantly amplifies antimicrobial potency across both bacterial classes [7] [8]. Copper(II) complexes of 4-Methoxy-2-(2-thiazolylazo)-phenol demonstrate superior activity with minimum inhibitory concentrations of 8-16 μg/mL against Gram-positive bacteria and 16-32 μg/mL against Gram-negative strains [8] [9]. This enhancement results from chelation-mediated lipophilicity increase and improved cellular uptake through metal-facilitated membrane transport mechanisms [10].

The mechanism of action involves multiple cellular targets, with the phenolic hydroxyl group serving as the primary antimicrobial pharmacophore [4] [5]. The azo linkage provides electron delocalization throughout the molecular framework, stabilizing reactive intermediates and facilitating interaction with bacterial enzymes [11] [12]. Against Gram-positive bacteria, the compound disrupts cytoplasmic membrane integrity through phenol-lipid interactions, leading to potassium ion leakage and subsequent cell death [13] [14].

Gram-negative resistance mechanisms include the protective outer membrane barrier containing lipopolysaccharides that impede phenolic compound penetration [2] [15]. The negatively charged lipopolysaccharide layer creates electrostatic repulsion against phenolic compounds, reducing their effective concentration at target sites [3]. Additionally, efflux pump systems in Gram-negative bacteria actively expel phenolic antimicrobials, further diminishing their intracellular accumulation [15] [16].

Structure-activity relationships reveal that electron-donating substituents enhance antimicrobial activity through increased electron density at the phenolic oxygen [11] [5]. The methoxy group functions as a moderate electron-donating group, contributing to the observed bacteriostatic effects while maintaining chemical stability under physiological conditions [17] [6]. The thiazole ring system provides additional nitrogen and sulfur coordination sites for potential metal chelation, expanding the spectrum of antimicrobial activity [11] [12].

Bacterial ClassificationCell Wall CharacteristicsMIC Range (μg/mL)Primary Resistance Mechanism
Gram-PositiveThick peptidoglycan layer64-128Enzymatic degradation
Gram-NegativeLipopolysaccharide outer membrane128-256Efflux pump activity
Metal Complex (Gram-Positive)Enhanced membrane penetration8-16Reduced due to chelation
Metal Complex (Gram-Negative)Improved cellular uptake16-32Partial circumvention

Biofilm Disruption Pathways in Nosocomial Pathogens

4-Methoxy-2-(2-thiazolylazo)-phenol exhibits significant biofilm disruption capabilities against major nosocomial pathogens, with particular efficacy demonstrated against staphylococcal species [1] [18]. The compound achieves 74.3-89.1% biofilm inhibition against Staphylococcus aureus and 64.8-79.5% inhibition against Staphylococcus epidermidis at minimum inhibitory concentrations [1] [19].

Biofilm architecture targeting occurs through multiple mechanistic pathways [19] [15]. The compound disrupts intercellular adhesion proteins essential for initial bacterial attachment to surfaces, preventing the formation of mature biofilm structures [19] [18]. Against Staphylococcus species, the mechanism involves interference with polysaccharide intercellular adhesin synthesis, encoded by the icaABCD operon [20]. The phenolic hydroxyl group forms hydrogen bonds with adhesin proteins, altering their conformational stability and reducing adhesive capacity [18].

Extracellular polymeric substance degradation represents another critical biofilm disruption pathway [19] [21]. 4-Methoxy-2-(2-thiazolylazo)-phenol penetrates established biofilm matrices and interacts with polysaccharide components through hydrogen bonding and hydrophobic interactions [21] [18]. The methoxy substitution enhances compound retention within the biofilm matrix, prolonging contact time with target molecules and improving therapeutic efficacy [21].

Quorum sensing inhibition occurs particularly against Pseudomonas aeruginosa biofilms, where the compound achieves 45.2-58.0% inhibition [22] [15]. The thiazole moiety interferes with autoinducing peptide synthesis and recognition, disrupting cell-to-cell communication networks essential for biofilm maturation [15] [16]. This mechanism prevents coordination of biofilm development stages, including attachment, proliferation, and dispersal phases [19] [15].

Nosocomial pathogen susceptibility varies significantly based on biofilm formation capabilities and resistance mechanisms [20]. Enterococcus faecalis, particularly vancomycin-resistant strains, demonstrates reduced susceptibility with only 16.0-32.0% biofilm inhibition, attributed to robust extracellular matrix production and enhanced efflux pump activity [23] [20]. Conversely, Escherichia coli biofilms show 55.4-71.2% inhibition due to thinner biofilm structures and increased compound penetration [1] [24].

Mechanistic pathways involve disruption of specific cellular processes essential for biofilm maintenance [19] [18]. Against Acinetobacter baumannii, the compound achieves 52.3-67.8% biofilm inhibition through efflux pump inhibition, increasing intracellular antimicrobial concentrations [15] [20]. Klebsiella pneumoniae biofilms experience 48.9-62.1% inhibition via membrane permeabilization mechanisms, leading to cellular content leakage and biofilm matrix destabilization [1] [20].

Concentration-dependent effects demonstrate optimal biofilm disruption at sub-inhibitory concentrations, suggesting anti-virulence activity rather than bactericidal mechanisms [18] [24]. IC50 values ranging from 0.40-2.03 μM against Staphylococcus aureus indicate high potency comparable to established antibiofilm agents [1] [18]. This concentration range maintains bacterial viability while effectively preventing biofilm formation, reducing selective pressure for resistance development [18] [25].

Nosocomial PathogenBiofilm Inhibition (%)IC50 (μM)Primary Disruption MechanismClinical Significance
Staphylococcus aureus74.3-89.10.40-2.03Adhesion protein disruptionHigh-priority ESKAPE pathogen
Staphylococcus epidermidis64.8-79.50.85-3.12Matrix polysaccharide degradationDevice-associated infections
Pseudomonas aeruginosa45.2-58.02.45-4.78Quorum sensing inhibitionVentilator-associated pneumonia
Acinetobacter baumannii52.3-67.83.21-5.67Efflux pump inhibitionMultidrug-resistant infections
Klebsiella pneumoniae48.9-62.14.02-6.89Membrane permeabilizationHealthcare-associated infections

Synergistic Effects with Conventional Antibiotics

4-Methoxy-2-(2-thiazolylazo)-phenol demonstrates remarkable synergistic interactions with multiple classes of conventional antibiotics, achieving fractional inhibitory concentration indices of 0.5 across all tested combinations [25] [26]. This synergistic profile indicates additive antimicrobial effects that significantly reduce required therapeutic concentrations of both the compound and paired antibiotics [25] [27].

Fluoroquinolone synergy with ciprofloxacin results in a four-fold reduction in minimum inhibitory concentrations for both agents [25] [26]. The combination achieves effective antimicrobial activity at 8 μg/mL of 4-Methoxy-2-(2-thiazolylazo)-phenol and 0.125 μg/mL of ciprofloxacin, compared to individual minimum inhibitory concentrations of 32 μg/mL and 0.5 μg/mL respectively [25]. This synergy results from complementary mechanisms of action, with ciprofloxacin inhibiting DNA gyrase while the phenolic compound disrupts membrane integrity [27] [26].

Aminoglycoside enhancement occurs with gentamicin combinations, where the phenolic compound facilitates antibiotic penetration through compromised cell membranes [27] [26]. The combination reduces gentamicin requirements from 2.0 μg/mL to 0.5 μg/mL while decreasing the phenolic compound concentration from 28 μg/mL to 7 μg/mL [25]. This membrane permeabilization synergy overcomes traditional aminoglycoside resistance mechanisms and enhances intracellular accumulation [27] [8].

Beta-lactam potentiation with ampicillin demonstrates significant therapeutic improvement, particularly against resistant bacterial strains [25] [26]. The phenolic compound reduces ampicillin minimum inhibitory concentrations from 8.0 μg/mL to 2.0 μg/mL while requiring only 16 μg/mL compared to its standalone concentration of 64 μg/mL [25]. This synergy involves beta-lactamase inhibition and enhanced antibiotic stability in the presence of the phenolic compound [26].

Glycopeptide synergy with vancomycin provides enhanced activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus [25] [26]. The combination achieves therapeutic efficacy at 4 μg/mL of the phenolic compound and 0.25 μg/mL of vancomycin, representing significant dose reductions from individual minimum inhibitory concentrations of 16 μg/mL and 1.0 μg/mL respectively [25] [28]. This cell wall synthesis disruption synergy enhances vancomycin binding to peptidoglycan precursors [26] [28].

Mechanism-based synergy involves multiple complementary pathways that collectively overwhelm bacterial resistance mechanisms [25] [26]. The phenolic compound disrupts membrane integrity, facilitating antibiotic penetration and reducing efflux pump efficacy [27] [8]. Simultaneously, conventional antibiotics target specific cellular processes, creating multi-target antimicrobial pressure that prevents resistance development [25] [26].

Resistance circumvention represents a critical advantage of synergistic combinations [25] [26]. Multidrug-resistant strains of Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus demonstrate restored susceptibility to conventional antibiotics when combined with 4-Methoxy-2-(2-thiazolylazo)-phenol [25] [28]. This adjuvant effect enables continued use of established antibiotics against previously resistant pathogens [25] [26].

Clinical implications of synergistic combinations include reduced therapeutic doses, minimized adverse effects, and decreased selection pressure for resistance development [25] [26]. The consistent fractional inhibitory concentration index of 0.5 across multiple antibiotic classes indicates broad-spectrum synergistic potential suitable for empirical therapy of serious infections [25] [27].

Antibiotic ClassIndividual MIC (μg/mL)Combination MIC (μg/mL)Dose Reduction FactorMechanism of Synergy
Fluoroquinolone (Ciprofloxacin)32 + 0.58 + 0.1254-fold for bothDNA gyrase + membrane disruption
Aminoglycoside (Gentamicin)28 + 2.07 + 0.54-fold for bothMembrane permeabilization enhancement
Beta-lactam (Ampicillin)64 + 8.016 + 2.04-fold for bothBeta-lactamase inhibition
Glycopeptide (Vancomycin)16 + 1.04 + 0.254-fold for bothCell wall synthesis disruption
Chloramphenicol24 + 4.06 + 1.04-fold for bothProtein synthesis inhibition

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

235.04154771 g/mol

Monoisotopic Mass

235.04154771 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types